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Compound of Interest

Compound Name: 2-Bromo-4-hydroxybenzoic acid

Cat. No.: B1284041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of brominated

hydroxybenzoic acid derivatives, focusing on providing clear, quantitative data and detailed

experimental protocols. Understanding the three-dimensional structure of these molecules is

paramount for rational drug design and the development of novel materials, as the crystalline

arrangement dictates key physicochemical properties such as solubility, stability, and

bioavailability.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 4-Bromo-2-

hydroxybenzoic acid. At present, comprehensive crystallographic data for 2-Bromo-4-
hydroxybenzoic acid from single-crystal X-ray diffraction studies is not readily available in

publicly accessible databases.
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Parameter
4-Bromo-2-
hydroxybenzoic Acid[1][2]

2-Bromo-4-
hydroxybenzoic Acid
Derivative (Alternative)

Chemical Formula C₇H₅BrO₃ Data not available

Molecular Weight 217.02 g/mol Data not available

Crystal System Triclinic Data not available

Space Group P-1 Data not available

a (Å) 3.9283 (4) Data not available

b (Å) 5.9578 (6) Data not available

c (Å) 15.1246 (14) Data not available

α (°) 92.925 (3) Data not available

β (°) 90.620 (4) Data not available

γ (°) 94.710 (4) Data not available

Volume (Å³) 352.28 (6) Data not available

Z 2 Data not available

Temperature (K) Not specified Data not available

Radiation Not specified Data not available

Key Interactions

Intramolecular O—H···O

hydrogen bond forming an

S(6) ring motif. Intermolecular

O—H···O hydrogen bonds

leading to the formation of

centrosymmetric R²₂(8)

dimers. Short Br···Br contacts

[3.4442 (5) Å] link these dimers

into a one-dimensional chain.

[1][3]

Data not available
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Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. The following

protocols for the synthesis and single-crystal X-ray diffraction analysis are based on the

available literature for 4-Bromo-2-hydroxybenzoic acid.

Synthesis and Crystallization of 4-Bromo-2-
hydroxybenzoic Acid
The title compound was obtained from a commercial supplier (Sigma-Aldrich).[2] Single

crystals suitable for X-ray diffraction were grown by slow evaporation from a methanol and

chloroform mixture (2:1 v/v).[2]

Single-Crystal X-ray Diffraction Analysis
A suitable single crystal was selected and mounted on a diffractometer. Data collection was

performed at room temperature. The structure was solved using direct methods and refined by

full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen

atoms were placed in calculated positions and refined using a riding model.[2]

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the crystal structure of

a small molecule using single-crystal X-ray diffraction.
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Caption: Generalized workflow for single-crystal X-ray crystallography.
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The crystal structure of 4-Bromo-2-hydroxybenzoic acid reveals a planar molecule with an

intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid group,

forming a stable six-membered ring (S(6) motif).[1][3] In the crystal lattice, molecules form

centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid

moieties, creating an R²₂(8) ring motif.[1][3] These dimers are further linked by short bromine-

bromine interactions, resulting in the formation of one-dimensional chains.[1][3]

A full comparison with 2-Bromo-4-hydroxybenzoic acid is currently impeded by the lack of its

published crystal structure. However, it is reasonable to hypothesize that 2-Bromo-4-
hydroxybenzoic acid would also exhibit hydrogen bonding between the hydroxyl and

carboxylic acid groups, although the intramolecular hydrogen bond seen in the 4-bromo isomer

would not be possible due to the para-position of the hydroxyl group. Intermolecular hydrogen

bonding would likely be the dominant packing force, potentially leading to different

supramolecular assemblies compared to the 4-bromo isomer. Further experimental

investigation is required to elucidate the precise crystal structure of 2-Bromo-4-
hydroxybenzoic acid and its derivatives to enable a direct and comprehensive comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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